2,5-Difluorobenzene-1,4-diamine
Overview
Description
2,5-Difluorobenzene-1,4-diamine is an organic compound with the molecular formula C6H6F2N2. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 5 positions, and two amino groups are attached at the 1 and 4 positions.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, including enzymes, receptors, and dna .
Mode of Action
It’s worth noting that benzene derivatives can undergo electrophilic aromatic substitution, maintaining aromaticity throughout the reaction . This involves the formation of a sigma-bond with the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .
Result of Action
Similar compounds have been studied for their potential as photoactivated chemotherapeutic (pact) agents .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors include temperature, pH, and the presence of other substances. For instance, the synthesis of certain benzene derivatives can be aided by heat . .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,5-difluorobenzene-1,4-diamine involves the reduction of 2,5-difluoro-1,4-dinitrobenzene. The reduction can be carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction typically takes place in a solvent such as methanol under an inert atmosphere .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous-flow processes to enhance efficiency and safety. For example, a continuous-flow double diazotization method can be employed, which allows for the rapid and efficient production of the compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluorobenzene-1,4-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of fluorine atoms, which are electron-withdrawing groups.
Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases.
Oxidation and Reduction Reactions: The amino groups can be oxidized to nitro groups or reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Condensation: Reactions with aldehydes or ketones typically require acidic or basic catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid can be used.
Reduction: Hydrogen gas in the presence of a Pd/C catalyst is commonly employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Condensation: Formation of imines or Schiff bases.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Scientific Research Applications
2,5-Difluorobenzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of fluorescent probes and bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
4,5-Difluorobenzene-1,2-diamine: Another fluorinated benzene derivative with amino groups at different positions.
2,4-Difluorobenzene-1,3-diamine: Similar structure but with different substitution pattern.
2,6-Difluorobenzene-1,4-diamine: Another isomer with fluorine atoms at different positions.
Uniqueness
2,5-Difluorobenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of specialized organic compounds and materials with tailored properties .
Properties
IUPAC Name |
2,5-difluorobenzene-1,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTNFNZZMROBEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)N)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303645 | |
Record name | 2,5-Difluoro-1,4-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698-52-2 | |
Record name | 2,5-Difluoro-1,4-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=698-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Difluoro-1,4-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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